molecular formula C6H9BrN2O B6260127 (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol CAS No. 1689850-90-5

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B6260127
CAS No.: 1689850-90-5
M. Wt: 205.1
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Description

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound featuring a brominated pyrazole ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-1H-pyrazole and (S)-propylene oxide.

    Reaction Steps:

    Purification: The product is purified using techniques such as column chromatography to isolate (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, leading to higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF.

Major Products

    Oxidation: (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-one.

    Reduction: (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for catalysis.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol exerts its effects often involves interaction with biological targets such as enzymes or receptors. The brominated pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    (2S)-1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol: Contains a fluorine atom instead of bromine.

    (2S)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interaction with biological targets and its overall chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1689850-90-5

Molecular Formula

C6H9BrN2O

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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